Potassium thioacetate
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Overview
Description
Potassium thioacetate, also known as this compound, is an organosulfur compound with the chemical formula C2H3KOS. It appears as a white to light brown crystalline powder and is highly soluble in water.
Preparation Methods
Potassium thioacetate can be synthesized through various methods. One common synthetic route involves the reaction of potassium hydroxide with thioacetic acid. The reaction typically occurs under inert atmosphere conditions to prevent oxidation. The product is then purified through recrystallization .
Industrial production methods often involve the use of potassium ethanethioate as a sulfur source in sulfuration reactions. It is also used in nucleophilic substitution and vinylic substitution reactions .
Chemical Reactions Analysis
Potassium thioacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with organic halides to form thioesters, which are often used as thiol-protecting groups.
Palladium-Mediated Coupling: It is used in palladium-catalyzed coupling reactions with aryl halides and triflates, leading to the formation of S-arylthioacetates and derivatives.
Hydrolysis, Alcoholysis, and Ammonolysis: The thioester formed in the first step of nucleophilic substitution can undergo hydrolysis, alcoholysis, or ammonolysis to yield a thiol.
Scientific Research Applications
Potassium thioacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium ethanethioate involves its role as a sulfur donor in various chemical reactions. It introduces thiol groups into organic molecules, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Potassium thioacetate is similar to other thioacetate salts, such as sodium thioacetate and ammonium thioacetate. it is unique in its high solubility in water and its specific reactivity in nucleophilic substitution and palladium-mediated coupling reactions . Other similar compounds include:
Sodium thioacetate: Similar in reactivity but differs in solubility and specific applications.
Ammonium thioacetate: Used in similar reactions but has different handling and storage requirements.
This compound stands out due to its stability and versatility in various synthetic applications .
Properties
CAS No. |
10387-40-3 |
---|---|
Molecular Formula |
C2H4KOS |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
ethanethioic S-acid |
InChI |
InChI=1S/C2H4OS.K/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
SDJHDRMYZQFJJO-UHFFFAOYSA-N |
SMILES |
CC(=S)[O-].[K+] |
Canonical SMILES |
CC(=O)S.[K] |
boiling_point |
88.00 °C. @ 760.00 mm Hg |
density |
1.063-1.067 |
melting_point |
17 °C |
10387-40-3 | |
physical_description |
Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Related CAS |
10387-40-3 (potassium salt) 34832-35-4 (hydrochloride salt) |
solubility |
Soluble in water, diethyl ether and acetone Soluble (in ethanol) |
Synonyms |
Thioacetic Acid Potassium Salt; Ethanethioic Acid Potassium Salt; MeCOSK; Potassium Ethanethioate; Potassium Thioethanoate; Potassium Thiolacetate; S-Potassium Thioacetate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of potassium ethanethioate in the synthesis of the tebipenem pivoxil side chain?
A1: Potassium ethanethioate acts as a nucleophile in the synthesis of 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride, a key intermediate in the production of the tebipenem pivoxil side chain []. While the paper doesn't provide the detailed reaction mechanism, it's likely that potassium ethanethioate reacts with the previously introduced methanesulfonyl group, displacing it and forming a thioester intermediate. This intermediate then undergoes hydrolysis to yield the desired thiol compound.
Q2: Are there alternative methods to synthesize the tebipenem pivoxil side chain without using potassium ethanethioate?
A2: While the paper focuses on a specific synthetic route utilizing potassium ethanethioate [], alternative approaches to synthesize the tebipenem pivoxil side chain might exist. Exploring alternative synthetic strategies often involves considering different starting materials, reagents, and reaction conditions. Further research in synthetic organic chemistry literature would be necessary to identify potential alternative methods.
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